

# An In-depth Technical Guide to Butyl Hexanoate

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## Compound of Interest

Compound Name: *Butyl hexanoate*

Cat. No.: *B146156*

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This technical guide provides a comprehensive overview of **butyl hexanoate**, a significant ester in the flavor, fragrance, and pharmaceutical industries. This document details its fundamental molecular and physicochemical properties, outlines a standard laboratory synthesis protocol, and presents a visual workflow of its production.

## Core Molecular and Physical Properties

**Butyl hexanoate**, also known as butyl caproate, is the ester formed from the condensation of hexanoic acid and butan-1-ol.<sup>[1][2][3]</sup> Its molecular and physical characteristics are pivotal for its application in various scientific and industrial fields.

## Molecular Information

The fundamental molecular details of **butyl hexanoate** are summarized below.

| Identifier        | Value   | Source    |
|-------------------|---|-----------|
| Molecular Formula | C <sub>10</sub> H <sub>20</sub> O <sub>2</sub>                | [1][4][5] |
| Molecular Weight  | 172.26 g/mol  | [1][4][5] |
| IUPAC Name        | butyl hexanoate   | [1][4]    |
| CAS Number        | 626-82-4  | [1][5]    |
| Synonyms          | Butyl caproate, Hexanoic acid, butyl ester, n-Butyl hexanoate | [1][2][3] |
| SMILES            | CCCCC(=O)OCCCC  | [1]       |
| InChI Key         | RPRPDTXKGSIXMD-UHFFFAOYSA-N                                   | [1][4]    |

## Physicochemical Data

The physical and chemical properties of **butyl hexanoate** determine its behavior and suitability for various applications, from a flavoring agent to a potential solvent in formulations.[1][2]

| Property         | Value   | Source |
|------------------|---|--------|
| Appearance       | Colorless liquid  | [2][6] |
| Odor             | Fruity, pineapple-like                                      | [2][6] |
| Density          | 0.866 g/mL at 25 °C   | [6]    |
| Boiling Point    | 208 °C at 760 mmHg  | [2][4] |
| Melting Point    | -64.3 °C  | [2]    |
| Flash Point      | 81 °C (closed cup)  |        |
| Refractive Index | ~1.416 at 20 °C   |        |
| Solubility       | Very slightly soluble in water; soluble in alcohol and oils | [2][6] |

# Synthesis of Butyl Hexanoate via Fischer Esterification

The primary method for synthesizing **butyl hexanoate** is the Fischer esterification of hexanoic acid with n-butyl alcohol, using a strong acid catalyst.<sup>[4][6]</sup> This reversible reaction requires shifting the equilibrium towards the product, typically by using an excess of one reactant or by removing water as it is formed.<sup>[7][8][9]</sup>

## Experimental Protocol

This protocol details a standard laboratory procedure for the synthesis of **butyl hexanoate**.

Materials:

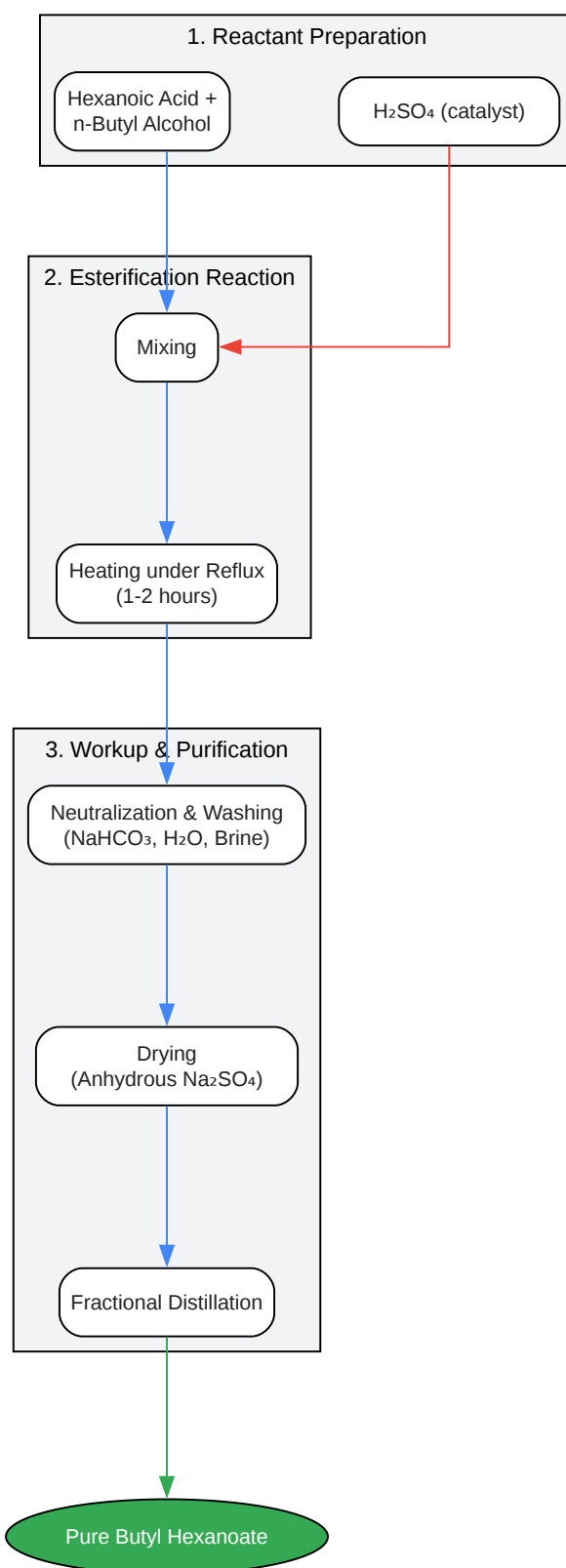
- Hexanoic acid
- n-Butyl alcohol (Butan-1-ol)
- Concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ ) or p-toluenesulfonic acid (p-TsOH)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ) or magnesium sulfate ( $\text{MgSO}_4$ )
- 5% Sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Saturated sodium chloride ( $\text{NaCl}$ ) solution (brine)
- Diethyl ether or ethyl acetate
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Distillation apparatus

#### Procedure:

- **Reaction Setup:** In a dry round-bottom flask, combine 1.0 mole of hexanoic acid with 1.2 moles of n-butyl alcohol. The alcohol is used in slight excess to drive the reaction equilibrium towards the ester product.
- **Catalyst Addition:** While gently swirling the flask, cautiously add a catalytic amount of concentrated sulfuric acid (approximately 0.1-0.2% of the total reactant weight).
- **Reflux:** Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 1-2 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
- **Cooling and Neutralization:** After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash it with a 5% sodium bicarbonate solution to neutralize the acidic catalyst. Carbon dioxide gas will evolve, so vent the funnel frequently.
- **Aqueous Wash:** Further wash the organic layer with water and then with a saturated brine solution to remove any remaining water-soluble impurities.
- **Drying:** Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate.
- **Purification:** Filter to remove the drying agent. The crude **butyl hexanoate** can then be purified by fractional distillation to obtain the final, high-purity product.

## Synthesis Workflow Diagram

The following diagram illustrates the key stages in the laboratory synthesis of **butyl hexanoate** via Fischer esterification.



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Caption: Workflow for the Synthesis of **Butyl Hexanoate**.

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